

ML241 Structure-Activity Relationship: A Deep Dive into p97 ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	ML241				
Cat. No.:	B560376	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **ML241**, a potent and selective inhibitor of the AAA ATPase p97 (also known as VCP). **ML241** serves as a valuable chemical probe for studying the diverse cellular functions of p97 and as a promising starting point for the development of novel therapeutics, particularly in the context of cancer. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with **ML241**'s mechanism of action.

Core Structure-Activity Relationship of ML241 and its Analogs

ML241 belongs to a quinazoline-based chemical series that has been optimized for potent inhibition of p97 ATPase activity. The SAR studies reveal critical structural features that govern the inhibitory potency of these compounds. The core scaffold consists of a quinazoline ring, with substitutions at the 2 and 4 positions being crucial for activity.

The development of **ML241** emerged from high-throughput screening campaigns that identified the initial hit compound, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ). Subsequent medicinal chemistry efforts focused on modifying the benzyl groups at the R1 and R2 positions to enhance potency and selectivity.[1] Two improved inhibitors, ML240 and **ML241**, were identified, both inhibiting p97 ATPase with IC50 values of 100 nM.[1][2][3][4]



The key structural modifications leading to **ML241** and the corresponding impact on p97 ATPase inhibition are summarized in the table below. The data highlights the importance of the terminal benzimidazole and benzoxazole moieties in achieving high potency.

Compound	R1 Moiety	R2 Moiety	p97 ATPase IC50 (μM)	UbG76V-GFP IC50 (μM)
DBeQ	Benzyl	Benzyl	1	10
ML240	2-(1H- benzo[d]imidazol -2-yl)methyl	4-methoxybenzyl	0.1	1.3
ML241	2- (benzo[d]oxazol- 2-yl)methyl	4-methoxybenzyl	0.1	3.5

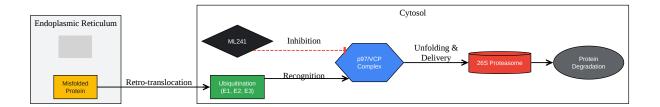
Mechanism of Action: Targeting the p97 ATPase

ML241 exerts its biological effects by directly inhibiting the ATPase activity of p97.[5][6] p97 is a critical enzyme involved in numerous cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][7] By inhibiting p97, **ML241** disrupts these pathways, leading to an accumulation of ubiquitinated proteins and ultimately inducing cellular stress and apoptosis, particularly in cancer cells.[1]

p97 Signaling Pathway in ER-Associated Degradation (ERAD)

The diagram below illustrates the central role of p97 in the ERAD pathway, a key process for clearing misfolded proteins from the endoplasmic reticulum. **ML241**'s inhibition of p97's ATPase activity disrupts this crucial cellular function.





Click to download full resolution via product page

Caption: Role of p97 in the ERAD pathway and its inhibition by ML241.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **ML241**.

p97 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97 enzyme.

Materials:

- Purified recombinant human p97 protein
- Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT
- ATP solution (1 mM)
- ML241 or other test compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well white plates



Procedure:

- Prepare a reaction mixture containing assay buffer and p97 enzyme (final concentration ~25 nM).
- Add ML241 or test compound at various concentrations (typically in a 10-point doseresponse format) to the reaction mixture. The final DMSO concentration should be kept below 1%.
- Initiate the reaction by adding ATP to a final concentration of 100 μ M.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Luminescence is measured using a plate reader.
- Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based UbG76V-GFP Degradation Assay

This assay assesses the ability of **ML241** to inhibit p97-dependent protein degradation in a cellular context. It utilizes a reporter protein, UbG76V-GFP, which is a substrate of the ubiquitin-proteasome system and its degradation is dependent on p97.

Materials:

- HeLa cells stably expressing the UbG76V-GFP reporter construct
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
- ML241 or other test compounds dissolved in DMSO
- 96-well black, clear-bottom plates



• Fluorescence plate reader

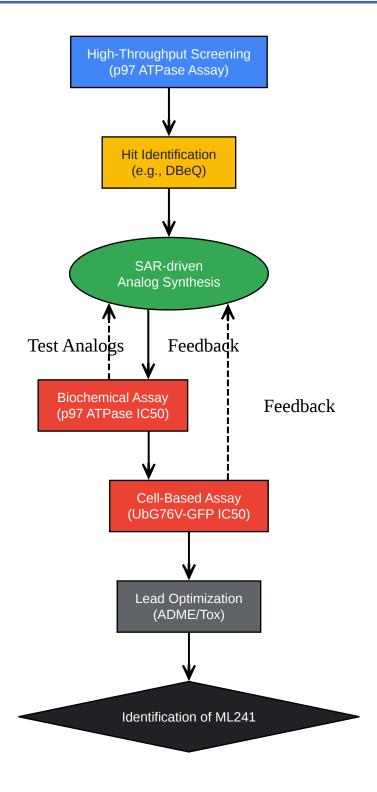
Procedure:

- Seed the HeLa-UbG76V-GFP cells into 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of ML241 or test compounds for a specified duration (e.g., 4-6 hours).
- Wash the cells with phosphate-buffered saline (PBS).
- Measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).
- An increase in GFP fluorescence indicates an accumulation of the reporter protein, signifying inhibition of its degradation.
- Calculate the percent stabilization of UbG76V-GFP at each compound concentration and determine the IC50 value.

Experimental and SAR Workflow

The discovery and characterization of **ML241** followed a systematic workflow, integrating biochemical screening, cell-based assays, and medicinal chemistry.





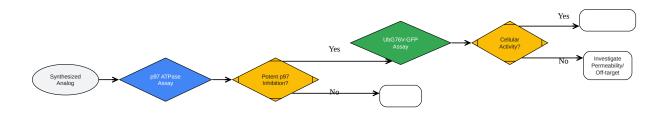
Click to download full resolution via product page

Caption: Workflow for the discovery and optimization of ML241.

Logical Relationship in SAR Analysis



The interpretation of SAR data involves a logical progression from initial hits to optimized leads. The following diagram illustrates the decision-making process based on biochemical and cellular activity.



Click to download full resolution via product page

Caption: Logical flow for evaluating ML241 analogs in an SAR study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure—Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of ATPase Activity of Valosin-containing Protein/p97 [bio-protocol.org]
- 6. Measurement of ATPase Activity of Valosin-containing Protein/p97 PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [ML241 Structure-Activity Relationship: A Deep Dive into p97 ATPase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560376#ml241-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com